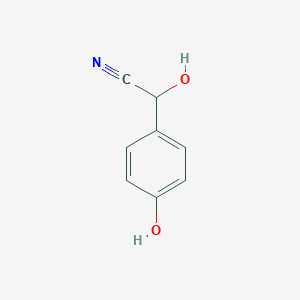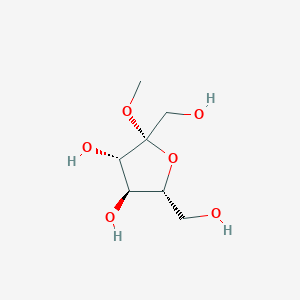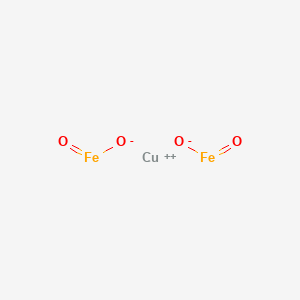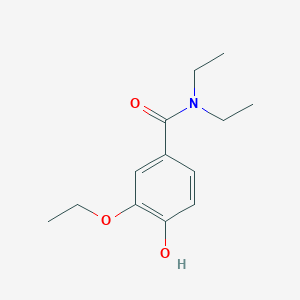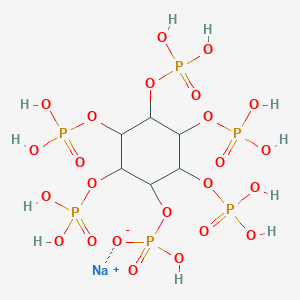
Sodium phytate
Descripción general
Descripción
Synthesis Analysis
Sodium phytate's production involves extracting phytic acid from plant sources, such as rice bran, followed by neutralization with sodium hydroxide. A notable method involves the extraction of phytate from rice bran, precipitating with barium hydroxide, followed by re-dissolution in methanol and treatment with sulfuric acid to precipitate impurities before recovering sodium phytate as the sodium salt through the addition of sodium hydroxide (Madsen, Brearley, & Brinch-Pedersen, 2019).
Molecular Structure Analysis
Sodium phytate consists of a myo-inositol ring hexakisphosphate, where each phosphate group can chelate metal ions, forming various complexes. This capacity to bind with cations is central to its functionality, especially in applications requiring metal ion chelation.
Chemical Reactions and Properties
Phytate's interaction with metals forms the basis of its antinutritional properties, as it can bind essential minerals, making them unavailable for absorption. However, this property is exploited in applications such as metal sequestration in environmental cleanup and as an antioxidant in foods due to its ability to chelate iron ions, which are catalysts in oxidative reactions.
Physical Properties Analysis
Sodium phytate is soluble in water, which is a critical property for its use in aqueous systems, such as food processing and pharmaceutical formulations. Its solubility facilitates the formation of complexes with minerals and other components in these systems.
Chemical Properties Analysis
The chelating ability of sodium phytate is one of its most significant chemical properties. It forms complexes with divalent and trivalent cations, such as Ca2+, Mg2+, and Fe3+. This capability underlies its use in various applications, from improving dietary mineral availability through phytase supplementation to its role as a natural antioxidant and preservative in foods due to its metal-binding capacity (Kumar et al., 2010).
Aplicaciones Científicas De Investigación
Food Engineering and Technology
Sodium phytate has been used in the field of Food Engineering and Technology . Specifically, it has been used in the enzymatic modification and cross-linking of Cyperus esculentus starch . The process involved preparing porous starch and cross-linked porous starch by enzymatic modification and sodium phytate cross-linking . The adsorption and emulsification capacities of the porous starch were found to be significantly higher than that of normal starch . The results showed that enzyme modification and dual modification by combining enzymatic treatment with sodium phytate cross-linking can impart different structures and functions to starch .
Health Promotion
Sodium phytate has been identified as a natural source for health promotion . It is a type of organophosphorus compound produced in terrestrial ecosystems by plants . Because phytate is a polyanionic molecule, it can chelate positively charged cations such as calcium, iron, and zinc . This updated review aims to summarize the current data on the results of clinical trials of phytates on human health, highlighting both beneficial and undesirable effects .
Antioxidant Properties and Reducing Oxidative Stress
Sodium phytate has been found to have antioxidant properties and the potential to reduce oxidative stress . This application is particularly relevant in the context of health and wellness, as oxidative stress is associated with a variety of chronic diseases .
Potential Cancer-Fighting Properties
Research has shown that sodium phytate may have potential cancer-fighting properties . It has been found to aid essential physiological functions, as well as offer anti-oxidant, anti-inflammatory, anti-cancer properties .
Chelating Effect and Mineral Absorption
Sodium phytate has a chelating effect and can promote mineral absorption . Because phytate is a polyanionic molecule, it can chelate positively charged cations such as calcium, iron, and zinc .
Promotion of Gut Health and Digestion
Sodium phytate has been found to promote gut health and digestion . This is likely due to its chelating effect and its ability to promote mineral absorption .
Safety And Hazards
Direcciones Futuras
Phytate intake has been shown to be effective in treating or preventing certain diseases . It has been shown to inhibit calcium salt crystallization and, therefore, to reduce vascular calcifications, calcium renal calculi and soft tissue calcifications . Moreover, the adsorption of phytate to the crystal faces can inhibit hydroxyapatite dissolution and bone resorption, thereby playing a role in the treatment/prevention of bone mass loss . It is reported that phytate improves lipid and carbohydrate metabolism, increases adiponectin, decreases leptin and reduces protein glycation, which is linked with macrovascular and microvascular diabetes complications .
Propiedades
IUPAC Name |
dodecasodium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6.12Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;/q;12*+1/p-12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETSPIPODMGOEJ-UHFFFAOYSA-B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Na12O24P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938091 | |
| Record name | Dodecasodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
923.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium phytate | |
CAS RN |
17211-15-3, 14306-25-3 | |
| Record name | Phytate persodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017211153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecasodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), dodecasodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHYTATE PERSODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F6PM8J684 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




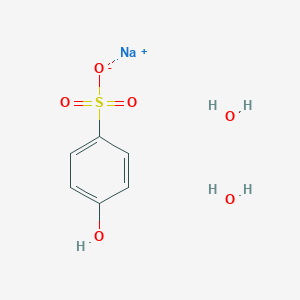
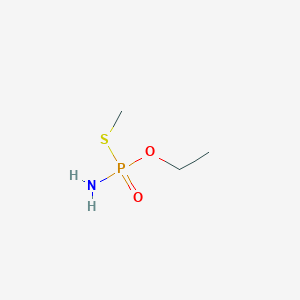

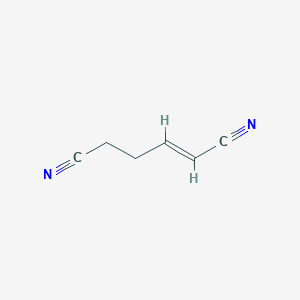
![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)
![Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1)](/img/structure/B80857.png)

